molecular formula C26H45NO18 B1194836 Validamycin C CAS No. 12650-70-3

Validamycin C

Cat. No. B1194836
CAS RN: 12650-70-3
M. Wt: 659.6 g/mol
InChI Key: IUZLKGXGTJOZDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Validamycin C, alongside Validamycins D and F, involves a series of complex chemical reactions. A common blocked derivative of (+)-validoxylamine A is used as a starting point. Through acid hydrolysis, diols are obtained and subsequently protected to give the aglycones, which are then condensed with glycosyl donors to afford the condensates. These condensates, through deprotection and acetylation, lead to the totally O-acetylated derivatives of Validamycins C and F (Miyamoto & Ogawa, 1991).

Molecular Structure Analysis

The molecular structure of Validamycin C, like its counterparts, includes intricate arrangements of atoms and bonds. While specific detailed studies on Validamycin C's molecular structure were not identified, the synthetic process and the related chemical reactions offer insights into its complex structure. The synthesis involves transformations that meticulously build its pseudotrisaccharide antibiotic structure, indicative of a molecular framework that incorporates multiple sugar moieties, likely involving cyclitol units as central components.

Chemical Reactions and Properties

The biosynthesis of Validamycin A provides clues to the chemical reactions and properties intrinsic to Validamycins, including C. It is known that compounds like 2-epi-5-epi-valiolone are specifically incorporated into Validamycin A, demonstrating the intricate chemical reactions that underpin its biosynthesis, which likely extends to Validamycin C. These reactions involve cyclization, epimerization, dehydration, and reduction processes, suggesting that Validamycin C shares similar complex chemical properties (Dong et al., 2001).

Scientific Research Applications

  • Antifungal Properties Against Candida albicans : Validamycin A, a component related to Validamycin C, exhibits antifungal effects against Candida albicans, though its efficacy is limited compared to other antifungals like amphotericin B (Guirao-Abad et al., 2013).

  • Influencing Carbon Partitioning in Plants : In a study using tobacco plants, Validamycin A increased carbon partitioning into cellulosic biomass and lignin precursors, demonstrating its impact on plant metabolism (Best et al., 2011).

  • Controlling Fusarium Head Blight in Wheat : Validamycin effectively controls Fusarium head blight in wheat by inhibiting deoxynivalenol synthesis, a key virulence factor, and inducing wheat's resistance against Fusarium graminearum (Li et al., 2019).

  • Role in Validamycin A Biosynthesis : Studies on the biosynthesis of Validamycin A, closely related to Validamycin C, provide insights into the synthesis of these compounds, which could lead to novel agricultural and therapeutic applications (Dong et al., 2001).

  • Regulation of Validamycin A Biosynthesis : The regulatory mechanisms in the biosynthesis of Validamycin A, involving global regulators like GlnR, highlight the complexity and potential for manipulating these pathways for enhanced production (Qu et al., 2015).

  • Validamycin's Role in Pest Control : Validamycin has shown efficacy in controlling agricultural pests like Spodoptera litura by inhibiting glycometabolism and chitin synthesis, offering a potential tool for pest management (Yu et al., 2021).

  • Impact on Soil Microbial Communities : The use of Validamycin in agriculture and its effects on soil bacterial and fungal biomass have been studied to understand its environmental impact, indicating its bio-safety profile (Qian et al., 2007).

  • Application in Validamycin A Production Processes : Insights into the fermentation processes for Validamycin A production, a process closely related to Validamycin C, offer opportunities for optimization and increased efficiency (Yu et al., 2020).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Strain 5008 seemed to have evolved with specific genomic components to facilitate the thermo-regulated validamycin biosynthesis . The data obtained here will facilitate future studies for validamycin yield improvement and industrial bioprocess optimization .

properties

IUPAC Name

2-[[3-[[2,3-dihydroxy-5-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]amino]-4,5,6-trihydroxycyclohexen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO18/c28-3-7-1-9(15(33)21(39)24(7)45-26-23(41)20(38)17(35)12(5-30)44-26)27-10-2-8(13(31)18(36)14(10)32)6-42-25-22(40)19(37)16(34)11(4-29)43-25/h2,7,9-41H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZLKGXGTJOZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)COC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30925570
Record name (3-{[4-(Hexopyranosyloxy)-2,3-dihydroxy-5-(hydroxymethyl)cyclohexyl]amino}-4,5,6-trihydroxycyclohex-1-en-1-yl)methyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Validamycin C

CAS RN

12650-70-3
Record name Validamycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-{[4-(Hexopyranosyloxy)-2,3-dihydroxy-5-(hydroxymethyl)cyclohexyl]amino}-4,5,6-trihydroxycyclohex-1-en-1-yl)methyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
39
Citations
Y Kameda, N Asano, T Yamaguchi… - The Journal of …, 1986 - jstage.jst.go.jp
Sir: The validamycins produced by Streptomyces hygroscopicrrs subsp. limoneus comprise the eight components, validamycins AF an Page 1 1491 VOL. XXXIX NO. 10 THE JOURNAL …
Number of citations: 64 www.jstage.jst.go.jp
S Horii, Y KAMEDA, K KAWAHARA - The Journal of Antibiotics, 1972 - jstage.jst.go.jp
Silylation procedure: Approximately 1nig of sample was weighed into a rubber-capped small tube and dissolved into 100/A pyridine. Bis (trimethylsilyl) acetamide 100 jtA and …
Number of citations: 86 www.jstage.jst.go.jp
N Asano, M Takeuchi, Y Kameda, K Matsui… - The Journal of …, 1990 - jstage.jst.go.jp
… All validoxylamines and validamycins, except validamycin C, showeda potent inhibitory activity against insect trehalase. Kinetic analysis with trehalose as the substrate indicated that all …
Number of citations: 107 www.jstage.jst.go.jp
Y Miyamoto, S Ogawa - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
… of silica gel, the protected derivative 20 of validamycin C in 76% yield. Compound 20 was … with those reported' for an authentic validamycin C tetradecaacetate. On the other hand, the …
Number of citations: 7 pubs.rsc.org
K Minagawa, Y Zhang, T Ito, L Bai, Z Deng… - …, 2007 - Wiley Online Library
… To explore the function of the presumed validamycin C 7 -cyclitol kinase ValC, the gene was amplified from cosmid 3G812 by PCR. The PCR product was cloned into the T7 expression …
S Ogawa, T Toyokuni, Y Miyamoto - Studies in Natural Products Chemistry, 2019 - Elsevier
This review describes the results of synthetic studies undertaken by the authors of this chapter on carbasugars over the last 30 years or so. These studies took advantage of the long-…
Number of citations: 2 www.sciencedirect.com
H Dong - 1998 - search.proquest.com
To study the biosynthesis of the pseudotrisaccharide antibiotic, validamycin A, a number of compounds, which were believed to be potential precursors to the antibiotic, in their $\sp2 $ H…
Number of citations: 2 search.proquest.com
S Ogawa, Y Miyamoto, T Nose - Journal of the Chemical Society …, 1988 - pubs.rsc.org
… Validamycin B is one of the components of the antibiotic validamycin c~mplex,~ and shows growth inhibition activity against sheath blight disease which affects rice plants. Since …
Number of citations: 18 pubs.rsc.org
F Liu, LX Wen, ZZ Li, W Yu, HY Sun, JF Chen - Materials research bulletin, 2006 - Elsevier
Porous hollow silica nanoparticles (PHSNs) were prepared and applied as controlled delivery system of water-soluble pesticide validamycin. PHSNs were loaded with validamycin …
Number of citations: 259 www.sciencedirect.com
Y Kameda, S Horii, T Yamano - The Journal of Antibiotics, 1975 - jstage.jst.go.jp
… especially the conversion of validamycin C into validamycin A by the selective hydrolysis of a-glucosidic linkage has important significance because validamycin C is considerably less …
Number of citations: 57 www.jstage.jst.go.jp

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